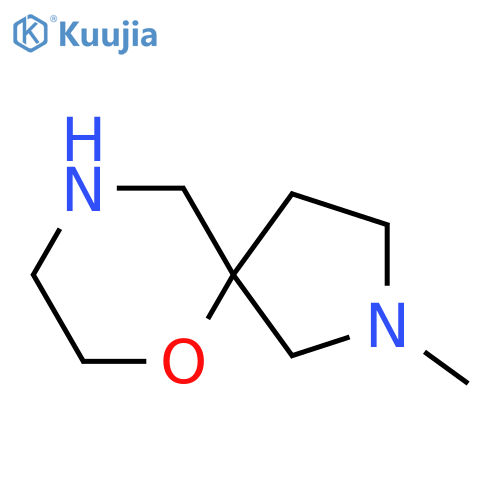Cas no 1367422-03-4 (2-methyl-6-oxa-2,9-diazaspiro4.5decane)

1367422-03-4 structure
商品名:2-methyl-6-oxa-2,9-diazaspiro4.5decane
CAS番号:1367422-03-4
MF:C8H16N2O
メガワット:156.225441932678
MDL:MFCD22069510
CID:4591342
PubChem ID:75355615
2-methyl-6-oxa-2,9-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
- 2-methyl-6-oxa-2,9-diazaspiro4.5decane
- EN300-2939677
- G50766
- CS-0056402
- SCHEMBL14828381
- BS-40658
- 1367422-03-4
- MFCD22069510
-
- MDL: MFCD22069510
- インチ: 1S/C8H16N2O/c1-10-4-2-8(7-10)6-9-3-5-11-8/h9H,2-7H2,1H3
- InChIKey: IRLNDDLUYKWEHC-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC21CN(C)CC2
計算された属性
- せいみつぶんしりょう: 156.126263138g/mol
- どういたいしつりょう: 156.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.5
- 疎水性パラメータ計算基準値(XlogP): -0.5
2-methyl-6-oxa-2,9-diazaspiro4.5decane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2939677-2.5g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
| eNovation Chemicals LLC | Y1233122-1g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 90% | 1g |
$655 | 2024-06-06 | |
| Enamine | EN300-2939677-5.0g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
| Enamine | EN300-2939677-0.25g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-2939677-0.5g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-2939677-1.0g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| abcr | AB472667-250mg |
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, 90%; . |
1367422-03-4 | 90% | 250mg |
€456.00 | 2024-08-03 | |
| Ambeed | A503748-1g |
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 98% | 1g |
$1043.0 | 2024-04-24 | |
| Ambeed | A503748-5g |
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 98% | 5g |
$3626.0 | 2024-04-24 | |
| A2B Chem LLC | AI89967-5g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 90% | 5g |
$1748.00 | 2024-04-20 |
2-methyl-6-oxa-2,9-diazaspiro4.5decane 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
1367422-03-4 (2-methyl-6-oxa-2,9-diazaspiro4.5decane) 関連製品
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1367422-03-4)2-methyl-6-oxa-2,9-diazaspiro4.5decane

清らかである:99%/99%
はかる:1g/5g
価格 ($):939.0/3263.0